

Cyclopropanone Oxime: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclopropanone oxime*

Cat. No.: *B14282919*

[Get Quote](#)

CAS Number: 155045-16-2

This technical guide provides an in-depth overview of **cyclopropanone oxime**, a strained cyclic ketoxime of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation.

Chemical Properties and Data

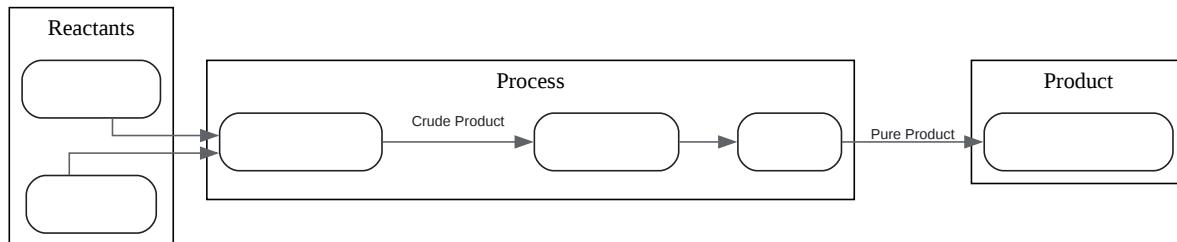
Cyclopropanone oxime is a molecule of significant interest due to the inherent ring strain of the cyclopropyl group combined with the reactivity of the oxime functionality. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	155045-16-2	[1]
Molecular Formula	C ₃ H ₅ NO	[1]
Molecular Weight	71.08 g/mol	[1]
Synonyms	N-Cyclopropylidenehydroxylamin e	[1]

Synthesis of Cyclopropanone Oxime

The primary route for the synthesis of **cyclopropanone oxime** involves the reaction of cyclopropanone with hydroxylamine.[2][3] Due to the inherent instability of cyclopropanone, the synthesis requires careful control of reaction conditions. While a specific detailed protocol for **cyclopropanone oxime** is not readily available in published literature, a general procedure adapted from the synthesis of similar alicyclic oximes can be employed.[4][5]

General Experimental Protocol


Materials:

- Cyclopropanone solution
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- A suitable base (e.g., sodium hydroxide, potassium hydroxide, pyridine)[4][5]
- An appropriate solvent (e.g., ethanol, water)[4][5]

Procedure:

- A solution of hydroxylamine hydrochloride and a base is prepared in the reaction solvent.
- The cyclopropanone solution is added to the hydroxylamine solution, typically at a controlled temperature to manage the exothermic reaction and the lability of the starting material.
- The reaction mixture is stirred for a period sufficient to ensure complete conversion, which can be monitored by techniques such as thin-layer chromatography (TLC).
- Upon completion, the reaction is worked up by neutralizing any excess acid or base.
- The product, **cyclopropanone oxime**, is then extracted using a suitable organic solvent.
- The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), and the solvent is removed under reduced pressure to yield the crude product.
- Purification can be achieved by recrystallization or chromatography.

A visual representation of the general synthesis workflow is provided below.

[Click to download full resolution via product page](#)

General synthesis workflow for **cyclopropanone oxime**.

Spectroscopic Characterization

Detailed spectroscopic data for **cyclopropanone oxime** is not widely published. However, characteristic spectral features can be predicted based on data from analogous compounds such as cyclopentanone oxime and general knowledge of oxime and cyclopropane functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum is expected to show signals for the two methylene protons of the cyclopropyl ring and a signal for the oxime hydroxyl proton. The chemical shifts of the ring protons will be in the upfield region characteristic of cyclopropanes.
- **¹³C NMR:** The carbon NMR spectrum should display a signal for the sp²-hybridized carbon of the C=N bond and signals for the two sp³-hybridized methylene carbons of the cyclopropyl ring.

The following table provides reference ¹H and ¹³C NMR data for the analogous compound, cyclopentanone oxime.

Nucleus	Solvent	Chemical Shift (ppm)	Reference
¹ H	DMSO-d ₆	10.18 (OH), 2.25 (CH ₂), 2.23 (CH ₂), 1.66 (CH ₂), 1.64 (CH ₂)	[6]
¹³ C	-	165.9 (C=N), 31.0 (CH ₂), 26.5 (CH ₂), 24.1 (CH ₂)	[6]

Infrared (IR) Spectroscopy

The IR spectrum of **cyclopropanone oxime** is expected to exhibit characteristic absorption bands for the O-H and C=N functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)	Reference
O-H stretch (oxime)	~3400 - 3100 (broad)	[7]
C=N stretch (oxime)	~1690 - 1640	[7]
C-H stretch (cyclopropane)	~3100 - 3000	

Mass Spectrometry (MS)

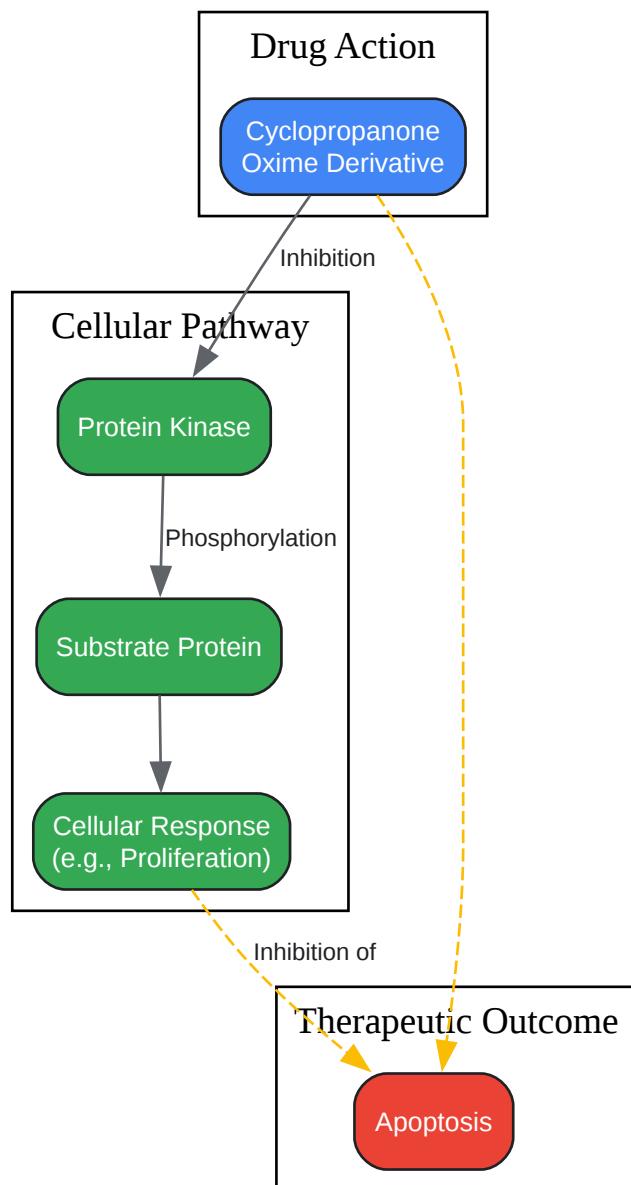
The mass spectrum of **cyclopropanone oxime** is expected to show a molecular ion peak corresponding to its molecular weight (71.08 g/mol). Fragmentation patterns would likely involve cleavage of the cyclopropyl ring and the N-O bond of the oxime.[8]

Reactivity and Potential Applications in Drug Development

The unique structural features of **cyclopropanone oxime**—a strained ring and a nucleophilic oxime group—confer upon it a distinct reactivity profile. The cyclopropane ring can act as a bioisostere for a double bond or a gem-dimethyl group, influencing the conformation and

metabolic stability of a molecule.[4] Oxime functionalities are known to participate in a variety of chemical transformations and can serve as important pharmacophores.[9][10]

Role in Medicinal Chemistry


While specific biological activities of **cyclopropanone oxime** have not been extensively reported, the broader classes of cyclopropane-containing compounds and oximes have shown significant pharmacological potential.

- Cyclopropane Derivatives: These are found in numerous bioactive molecules and are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[3][11] The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, enhancing its binding affinity to biological targets.
- Oxime Derivatives: Oximes are versatile functional groups in medicinal chemistry, with some derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[9][10] They can act as key intermediates in the synthesis of various heterocyclic compounds.

The combination of these two functionalities in **cyclopropanone oxime** makes it an attractive scaffold for the design of novel therapeutic agents.

Potential Signaling Pathway Interactions

Given the known biological activities of related compounds, **cyclopropanone oxime** derivatives could potentially interact with various signaling pathways implicated in disease. For instance, many anticancer agents containing cyclopropane or oxime moieties are known to target key proteins in cell cycle regulation and apoptosis pathways. A hypothetical interaction is depicted below.

[Click to download full resolution via product page](#)

Hypothetical signaling pathway modulation.

This diagram illustrates a potential mechanism where a **cyclopropanone oxime** derivative could inhibit a protein kinase, leading to the downstream modulation of a cellular response and ultimately inducing apoptosis in cancer cells. Further research is needed to identify specific protein targets and elucidate the precise mechanisms of action for any newly synthesized derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopentanone, oxime | C5H9NO | CID 14500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Draw the structure of Cyclopropanone oxime class 12 chemistry CBSE [vedantu.com]
- 3. brainly.in [brainly.in]
- 4. arpgweb.com [arpgweb.com]
- 5. rsc.org [rsc.org]
- 6. CYCLOPENTANONE OXIME(1192-28-5) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclohexanone, oxime [webbook.nist.gov]
- To cite this document: BenchChem. [Cyclopropanone Oxime: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14282919#cas-number-for-cyclopropanone-oxime>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com